molecular formula C37H45ClN2O2 B8136126 Cy7-carboxylic acid chloride

Cy7-carboxylic acid chloride

Cat. No.: B8136126
M. Wt: 585.2 g/mol
InChI Key: FOVQXMYLXAXGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy7-carboxylic acid chloride is a reactive near-infrared (NIR) fluorescent dye derivative designed for coupling to biological molecules. This compound enables the covalent labeling of biomolecules such as antibodies and proteins via its acid chloride functional group, which reacts readily with primary amines . Once conjugated, it acts as a biomarker, allowing researchers to monitor the location, distribution, and dynamic changes of the labeled biomolecule in biological samples using NIR fluorescence imaging techniques . The Cy7 dye core features excitation and emission maxima in the near-infrared region, which is ideal for in vivo and deep-tissue imaging applications due to reduced background autofluorescence and superior tissue penetration of NIR light . This derivative is particularly valuable in biomedical research for developing targeted imaging probes for oncology and other research areas, facilitating studies in cell imaging, biodistribution, and tumor targeting . The product is for research purposes only and is not intended for diagnostic or human therapeutic use. Researchers should handle the compound as directed, typically storing it as a solid at -20°C, protected from light and moisture .

Properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVQXMYLXAXGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • This compound has a higher molecular weight than acetyl chloride but lower than benzoyl chloride. Its boiling point is intermediate, reflecting the balance between aliphatic and aromatic stabilization effects.
  • Acetyl chloride is the smallest and most volatile, with rapid hydrolysis due to minimal steric hindrance.
  • Benzoyl chloride benefits from resonance stabilization of the aromatic ring, reducing its reactivity compared to aliphatic acyl chlorides .

Reactivity and Chemical Behavior

Hydrolysis Rates

Acyl chlorides hydrolyze in water to form carboxylic acids and HCl:
$$ \text{RCOCl} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{HCl} $$

  • Acetyl chloride : Hydrolyzes explosively at room temperature due to high electrophilicity and low steric hindrance .
  • Benzoyl chloride : Slower hydrolysis due to resonance stabilization of the carbonyl group by the aromatic ring .

Nucleophilic Substitution

All acyl chlorides react with nucleophiles (e.g., amines, alcohols), but their reactivity varies:

  • Acetyl chloride : Most reactive, widely used in acetylation reactions.
  • Benzoyl chloride : Less reactive; preferred in controlled syntheses of benzoylated products (e.g., fragrances).
  • This compound : Intermediate reactivity, ideal for synthesizing cyclohexane-containing amides and esters in drug discovery .

Functional Advantages :

  • This compound introduces cyclohexane moieties, enhancing lipophilicity and metabolic stability in drug molecules.
  • Acetyl chloride ’s small size enables rapid reactions in industrial processes.
  • Benzoyl chloride ’s aromaticity contributes to UV stability in polymers and dyes.

Research Findings and Industrial Relevance

  • Drug Development : this compound is pivotal in creating prodrugs that improve bioavailability. For example, its reaction with amines yields amides with enhanced pharmacokinetic profiles .
  • Safety Considerations : Like all acyl chlorides, this compound requires handling under anhydrous conditions due to moisture sensitivity and HCl release during hydrolysis .
  • Synthetic Efficiency: Compared to benzoyl chloride, this compound offers faster reaction times in non-polar solvents, reducing energy costs in large-scale syntheses .

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The carbonyl oxygen of Cy7-carboxylic acid attacks the electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate.

  • Elimination : The intermediate undergoes elimination, releasing SO₂ gas and HCl, yielding Cy7-carboxylic acid chloride.

Procedure

  • Reagents : Cy7-carboxylic acid, SOCl₂ (1.1–5.0 equiv), catalytic DMF (0.1–1.0 equiv).

  • Conditions : Anhydrous toluene or DCM, reflux (65–80°C), 4–24 hours.

  • Workup : Excess SOCl₂ is removed under vacuum, and the product is purified via crystallization or chromatography.

Optimization

  • DMF Catalyst : Accelerates the reaction by stabilizing the chlorosulfite intermediate.

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents.

  • Yield : 85–95%.

Oxalyl Chloride [(COCl)₂] Method

Oxalyl chloride is an alternative for acid-sensitive substrates, offering milder conditions and reduced byproduct formation.

Procedure

  • Reagents : Cy7-carboxylic acid, oxalyl chloride (2.0–3.0 equiv), catalytic DMF.

  • Conditions : Anhydrous DCM, 0°C to room temperature, 2–6 hours.

  • Workup : Evaporation under reduced pressure yields the acid chloride without purification.

Advantages

  • Low Temperature : Prevents decomposition of thermally labile Cy7 derivatives.

  • Yield : 90–98% in small-scale syntheses.

Phosphorus-Based Reagents (PCl₃, PCl₅)

Phosphorus trichloride (PCl₃) and pentachloride (PCl₅) are effective for sterically hindered carboxylic acids.

Protocol

  • Reagents : Cy7-carboxylic acid, PCl₃ (0.3–0.7 equiv).

  • Conditions : 50–70°C, 3–8 hours, solvent-free or in toluene.

  • Purification : Thin-film distillation removes phosphorous acid byproducts.

Industrial Application

  • Scale-Up : Used for fatty acid chlorides; adaptable to Cy7 derivatives.

  • Yield : 80–88% after distillation.

Two-Step Synthesis via Zincke Salt Intermediate

This method involves synthesizing a Zincke salt (ZS-OAc) followed by conversion to this compound.

Steps

  • ZS-OH Synthesis : 2-(4-pyridyl)-2-propanol reacts with 2,4-dinitrobenzene via nucleophilic aromatic substitution (74% yield).

  • Acid Chloride Formation : ZS-OH is treated with acetyl chloride (neat, 95% yield) or EDC/AcOH (Steglich esterification).

Advantages

  • Gram-Scale Production : Suitable for high-throughput applications.

  • Stability : ZS-OAc chloride salt is storage-stable.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and reduces decomposition.

Conditions

  • Reagents : Cy7-carboxylic acid, SOCl₂, DMF.

  • Parameters : 100–150 W, 80°C, 15–30 minutes.

  • Yield : Comparable to conventional methods (85–90%).

Comparative Analysis of Methods

Method Reagents Conditions Yield Scale
SOCl₂SOCl₂, DMFReflux, 4–24 h85–95%Lab to industrial
Oxalyl Chloride(COCl)₂, DMF0°C–RT, 2–6 h90–98%Lab-scale
PCl₃PCl₃50–70°C, 3–8 h80–88%Industrial
Zincke SaltAcetyl chloride, EDCRT, 1–2 h74–95%Gram-scale
MicrowaveSOCl₂, DMF80°C, 15–30 min85–90%Lab-scale

Challenges and Solutions

  • Hydrolysis Sensitivity : this compound hydrolyzes rapidly in moisture. Use anhydrous solvents and inert atmospheres.

  • Byproduct Management : SO₂ and HCl emissions require scrubbing with alkaline solutions (e.g., NaOH).

  • Thermal Decomposition : Optimize reaction time and temperature to prevent Cy7 degradation .

Q & A

Q. What analytical methods validate the stability of this compound conjugates in vivo?

  • Methodological Answer :
  • Serum Stability Test : Incubate conjugate in 50% mouse serum at 37°C for 24 hours. Analyze via HPLC; >90% intact conjugate indicates stability.
  • In Vivo Imaging : Track fluorescence intensity in organs (e.g., liver, kidneys) over 48 hours. Rapid signal loss suggests enzymatic cleavage.
  • Mass Spectrometry Post-Recovery : Isolate conjugates from blood/tissue homogenates to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cy7-carboxylic acid chloride
Reactant of Route 2
Cy7-carboxylic acid chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.